molecular formula C10H13NO2 B3355099 3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid CAS No. 61800-72-4

3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid

Cat. No.: B3355099
CAS No.: 61800-72-4
M. Wt: 179.22 g/mol
InChI Key: PTLALCQQKSLNRN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid is a heterocyclic compound featuring a pyrrolizine ring fused to a propanoic acid moiety

Properties

IUPAC Name

3-(6,7-dihydro-5H-pyrrolizin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(13)6-5-9-4-3-8-2-1-7-11(8)9/h3-4H,1-2,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLALCQQKSLNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(N2C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574988
Record name 3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61800-72-4
Record name 3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrrole derivative with a propanoic acid derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid
  • 3-(Maleimido)propanoic acid
  • N-(2-Carboxyethyl)maleimide

Uniqueness

3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid
Reactant of Route 2
3-(2,3-Dihydro-1H-pyrrolizin-5-yl)propanoic acid

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